molecular formula C12H16ClN3 B2794329 1-(piperidin-4-yl)-1H-indazole hydrochloride CAS No. 1698048-61-1

1-(piperidin-4-yl)-1H-indazole hydrochloride

Cat. No.: B2794329
CAS No.: 1698048-61-1
M. Wt: 237.73
InChI Key: VJPIRTFWGAPJEB-UHFFFAOYSA-N
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Description

1-(piperidin-4-yl)-1H-indazole hydrochloride is a chemical compound that features a piperidine ring attached to an indazole core. The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-1H-indazole hydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent alkylation or acylation reactions introduce the piperidine moiety. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(piperidin-4-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the indazole or piperidine rings, potentially altering the compound’s pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the indazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole or piperidine derivatives.

Scientific Research Applications

1-(piperidin-4-yl)-1H-indazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(piperidin-4-yl)-1H-indazole hydrochloride can be compared with other similar compounds, such as:

    1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound also features a piperidine ring but has a benzimidazole core instead of an indazole core.

    1-(piperidin-4-yl)-1H-indazole: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific combination of the piperidine and indazole rings, which may confer distinct pharmacological properties compared to other similar compounds.

Biological Activity

1-(Piperidin-4-yl)-1H-indazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, exploring its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C12H16ClN3C_{12}H_{16}ClN_3 and is characterized by its indazole core linked to a piperidine moiety. This structure contributes to its diverse biological activities.

Research indicates that this compound may exert its effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) .
  • Modulation of Cellular Pathways : It may influence pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Efficacy Reference
AnticancerSignificant inhibition of breast cancer cells (IC50 = 18 µM)
Enzyme InhibitionInhibits PARP1 activity
CytotoxicityModerate cytotoxicity in vitro

Anticancer Activity

A notable study evaluated the efficacy of this compound against human breast cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value of 18 µM, indicating its potential as a therapeutic agent in oncology. The study also highlighted that the compound enhances cleavage of PARP1 and increases CASPASE 3/7 activity, suggesting a mechanism involving apoptotic pathways .

Enzyme Inhibition Studies

Further investigations into the compound's ability to inhibit PARP1 revealed that it effectively reduces the enzyme's catalytic activity. This inhibition is crucial because PARP inhibitors are currently being explored as treatments for cancers with specific genetic backgrounds, such as BRCA-mutated tumors .

Comparative Analysis with Other Compounds

In comparison to other known inhibitors, this compound shows promising results:

Compound IC50 (µM) Target
This compound18PARP1
Olaparib57.3PARP1

This table illustrates that while Olaparib is a well-established PARP inhibitor, this compound presents comparable efficacy at lower concentrations.

Properties

IUPAC Name

1-piperidin-4-ylindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11;/h1-4,9,11,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPIRTFWGAPJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698048-61-1
Record name 1-(piperidin-4-yl)-1H-indazole hydrochloride
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